Tris(2-ethylhexyl) trimellitate
Overview
Description
Tris(2-ethylhexyl) trimellitate, also known as trioctyl trimellitate, is an organic compound with the molecular formula C33H54O6. It is a plasticizer primarily used to enhance the flexibility and durability of polyvinyl chloride (PVC) products. This compound is known for its low volatility and excellent resistance to extraction by oils, making it suitable for high-temperature applications and products requiring long-term stability .
Mechanism of Action
Target of Action
Tris(2-ethylhexyl) trimellitate (TOTM) is primarily used as a plasticizer, with its main targets being polyvinyl chloride (PVC) based materials . It enhances the flexibility and durability of these materials, making it particularly useful in the production of medical devices .
Mode of Action
As a plasticizer, TOTM works by embedding itself between the chains of polymers, increasing the spaces between them. This results in greater flexibility and workability of the material . It’s also known to form a nanocomposite with multi-walled carbon nanotube, which can potentially be used for anti-static applications .
Biochemical Pathways
Esters like totm are known to react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .
Pharmacokinetics
It’s known that totm is an ester, and esters are generally hydrolyzed in the body into their corresponding alcohols and acids .
Result of Action
The primary result of TOTM’s action is the increased flexibility and durability of PVC-based materials . On a molecular level, it increases the spaces between polymer chains, allowing them to move more freely .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TOTM. For instance, it’s known to be a flammable substance, and exposure to heat or strong oxidizing agents can lead to vigorous reactions . Furthermore, the presence of acids can lead to the hydrolysis of TOTM . In terms of environmental impact, some studies suggest that TOTM and other plasticizers may have potential endocrine-disrupting properties and other toxic effects .
Biochemical Analysis
Biochemical Properties
Tris(2-ethylhexyl) trimellitate is found to be regioselectively hydrolyzed to its diesters di-2- (ethylhexyl) trimellitates (1,2-DEHTM, 2,4-DEHTM) with maximum blood concentrations at 3-h post-exposure, and to its monoester isomers mono-2- (ethylhexyl) trimellitates (1-MEHTM, 2-MEHTM) with peak blood concentrations 5-h post-exposure .
Molecular Mechanism
It is known to undergo hydrolysis to form diesters and monoesters . These metabolites may interact with various biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
This compound and its metabolites were still detectable in blood and urine 48-h and 72-h post-exposure, respectively . This indicates that this compound has a rather slow metabolism and excretion rate.
Metabolic Pathways
This compound is metabolized through hydrolysis to form diesters and monoesters
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(2-ethylhexyl) trimellitate is synthesized through the esterification of trimellitic anhydride with 2-ethylhexanol. The reaction typically involves heating trimellitic anhydride with 2-ethylhexanol in the presence of a catalyst such as tetraisopropyl titanate. The reaction is carried out at elevated temperatures, around 65°C, and the water generated during the reaction is continuously removed to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in a reactor where trimellitic anhydride, 2-ethylhexanol, and the catalyst are added. The mixture is heated, and the water formed is removed through distillation. The final product is purified to achieve the desired quality and specifications .
Chemical Reactions Analysis
Types of Reactions: Tris(2-ethylhexyl) trimellitate primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and substitution reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Trimellitic anhydride and 2-ethylhexanol in the presence of a catalyst like tetraisopropyl titanate.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Nucleophiles like amines or alcohols under appropriate conditions.
Major Products Formed:
Esterification: this compound.
Hydrolysis: Trimellitic acid and 2-ethylhexanol.
Oxidation: Oxidized derivatives of this compound.
Substitution: Substituted trimellitate esters.
Scientific Research Applications
Tris(2-ethylhexyl) trimellitate has a wide range of applications in scientific research and industry:
Comparison with Similar Compounds
- Di(2-ethylhexyl) phthalate (DEHP)
- Bis(2-ethylhexyl) terephthalate (DEHT)
- Tris(2-ethylhexyl) phosphate (TEHP)
- Acetyl tributyl citrate (ATBC)
- Diisononyl cyclohexane-1,2-dicarboxylate (DINCH)
Comparison: Tris(2-ethylhexyl) trimellitate is unique among plasticizers due to its low volatility and high resistance to extraction by oils and solvents. Unlike di(2-ethylhexyl) phthalate, it has a lower tendency to migrate out of PVC products, making it more suitable for applications requiring long-term stability and minimal leaching . Additionally, its high-temperature resistance makes it preferable for automotive and industrial applications .
Properties
IUPAC Name |
tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H54O6/c1-7-13-16-25(10-4)22-37-31(34)28-19-20-29(32(35)38-23-26(11-5)17-14-8-2)30(21-28)33(36)39-24-27(12-6)18-15-9-3/h19-21,25-27H,7-18,22-24H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRADHMIOFJQKEZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(CC)CCCC)C(=O)OCC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H54O6 | |
Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
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DSSTOX Substance ID |
DTXSID9026265 | |
Record name | Tris(2-ethylhexyl) trimellitate | |
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Molecular Weight |
546.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tris(2-ethylhexyl) trimellitate is a yellow oily liquid. (NTP, 1992), Liquid; Liquid, Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, Yellow liquid; [HSDB] Light yellow odorless viscous liquid; [MSDSonline] | |
Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |
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Record name | Tris(2-ethylhexyl) trimellitate | |
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Boiling Point |
414 °C | |
Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Flash Point |
greater than 200 °F (NTP, 1992), 263 °C (505 °F) (Closed cup) | |
Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20384 | |
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Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.9X10-4 mg/L at 25 °C | |
Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Color/Form |
Yellow oily liquid | |
CAS No. |
3319-31-1, 82643-26-3 | |
Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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URL | https://cameochemicals.noaa.gov/chemical/20384 | |
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Record name | Trioctyl trimellitate | |
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Record name | Tris(2-ethylhexyl) trimellitate | |
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Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |
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Record name | Tris(2-ethylhexyl) trimellitate | |
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Record name | Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | |
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Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-tris(2-ethylhexyl) ester | |
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Record name | TRIETHYLHEXYL TRIMELLITATE | |
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Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
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Melting Point |
-46 °C | |
Record name | TRIS(2-ETHYLHEXYL) TRIMELLITATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6145 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using TOTM as a plasticizer in polyvinyl chloride (PVC) medical devices?
A1: TOTM exhibits lower leachability compared to DEHP, reducing the risk of plasticizer migration into solutions contacting the PVC device. [, ] This is particularly important for medical applications where plasticizer leaching into blood or medications is undesirable. [, , ] Research has shown that TOTM leaches significantly less than DEHP in various solutions, including paclitaxel, fat emulsions, and acidic or alkaline solutions. []
Q2: Can TOTM be used as a plasticizer in applications requiring high-temperature stability?
A3: Research suggests that TOTM may not be the ideal plasticizer for high-temperature applications where heat aging is a concern. [] While it exhibits lower mass loss compared to trimellitate during heat aging, mixtures of TOTM and ESO (epoxidized soybean oil) surprisingly have more detrimental effects on hardness at elevated temperatures. []
Q3: Is TOTM a suitable replacement for DEHP in all PVC applications?
A4: While TOTM offers advantages in terms of leachability, its suitability as a complete DEHP replacement requires careful consideration. Studies have shown that TOTM might not be as efficient as DEHP in specific PVC formulations and may impact the mechanical properties differently. [] Further research is crucial to optimize its use in various applications.
Q4: Is TOTM a safer alternative to DEHP in terms of estrogenic activity?
A5: TOTM exhibits lower estrogenic activity compared to DEHP. [, , , ] Research using ERα and ERβ reporter gene cell lines shows that while TOTM demonstrates some estrogenic activity, it is significantly weaker than DEHP. [, ] Molecular modeling studies suggest that TOTM might not bind to PPARs (peroxisome proliferator-activated receptors) as DEHP does, potentially contributing to its lower estrogenicity. []
Q5: Are there any environmental concerns associated with TOTM?
A7: Information regarding the environmental impact and degradation of TOTM is limited. [, ] Research on its ecotoxicological effects and potential for bioaccumulation is crucial to ensure its safe use and disposal.
Q6: What analytical techniques are used to quantify TOTM in different matrices?
A8: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed to determine TOTM levels in various samples, including food packaging and edible oils. [, , ] This technique allows for the separation and specific detection of TOTM, even at trace levels. [, ] High-performance liquid chromatography with UV detection (HPLC-UV) has also been used to quantify TOTM leached from PVC medical devices. []
Q7: How is the viscosity of TOTM characterized, and why is it relevant?
A9: The viscosity of TOTM has been extensively studied due to its potential use as a high-temperature, high-pressure viscosity standard. [, , , , ] Researchers utilize various instruments, including vibrating-wire viscometers and rolling-ball viscometers, to measure its viscosity under different temperature and pressure conditions. [, ] Accurate viscosity data is crucial for calibrating viscometers used in industries like oil exploration and lubrication. []
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